2-Hydroxy-2-methyl-3-phenylpropanoic acid

Übersicht

Beschreibung

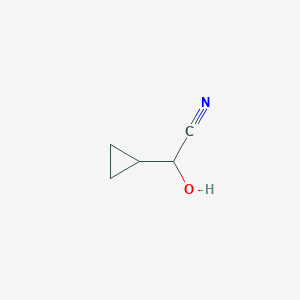

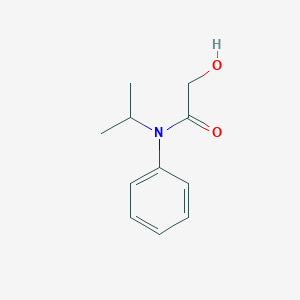

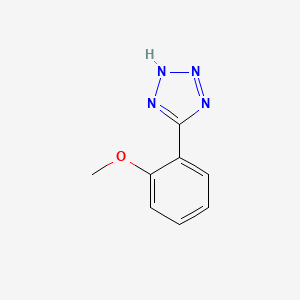

2-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, is a chemical compound with the linear formula C10H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a product of phenylalanine catabolism .

Synthesis Analysis

The synthesis of this compound involves several steps. A process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity in a more simplified way has been described . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic .Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .Chemical Reactions Analysis

Phenylpropanoic acid, a related compound, is known to undergo cyclization to 1-indanone . When the side chain is homologated by the Arndt–Eistert reaction, subsequent cyclization affords 2-tetralone derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Resolution

- 2-Hydroxy-2-methyl-3-phenylpropanoic acid has been utilized in the synthesis and resolution of specific enantiomers, particularly in the context of chiral chemistry. For instance, its racemic form was resolved using specific diols, leading to the establishment of its absolute configuration through methods like X-ray crystallography (Drewes et al., 1992).

Application in Organic Synthesis

- This compound has shown utility in the synthesis of β-hydroxy-α-amino acids, which are significant in the field of organic chemistry and pharmaceutical research. It has been used as a precursor in various synthetic pathways, demonstrating its versatility in producing valuable chemical entities (Davies et al., 2013).

Role in Asymmetric Synthesis

- In asymmetric synthesis, this compound has been applied as a chiral auxiliary. Its structural properties enable the creation of compounds with specific stereochemistry, which is crucial in the development of enantiomerically pure pharmaceuticals (Omote et al., 2006).

Biosynthesis Studies

- This compound has been identified as an intermediate in the biosynthesis of benzoic and salicylic acids. Its role in metabolic pathways highlights its biological significance, particularly in plant biochemistry (Jarvis et al., 2000).

Use in Enzymatic Reactions

- Enzymatic reactions utilizing this compound have been studied for the production of optically pure compounds. These studies are important for understanding enzyme specificity and for the development of biocatalysis processes (Zhao et al., 2014).

Chemical Modification and Derivatives

- Chemical modifications of this compound have led to the synthesis of various derivatives with potential pharmaceutical applications. These derivatives are explored for their biological activities and properties (Shiraiwa et al., 2003).

Wirkmechanismus

Target of Action

It is known to be a metabolite of phenylalanine , which plays a crucial role in the biosynthesis of other amino acids, neurotransmitters, and bioactive compounds in the body.

Mode of Action

It is known to be a radical photoinitiator (pi) molecule that can be used in the crosslinking of polymers by the exposure of uv radiation .

Biochemical Pathways

2-Hydroxy-2-methyl-3-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . It is also involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid .

Pharmacokinetics

Its molecular weight of 1802005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used in the development of uv curable resins for exterior coating applications , indicating its potential utility in materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a radical photoinitiator, its activity is dependent on exposure to UV radiation . Other factors such as pH, temperature, and the presence of other compounds could also potentially influence its action.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIBMVNOBCIJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)

![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)

![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)

![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)